2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate
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Overview
Description
2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate: is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate typically involves the esterification of p-Isobutylphenylacetic acid with 2-methoxyethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate is used as an intermediate in the synthesis of more complex molecules. Its ester group makes it a versatile building block for various organic synthesis reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester hydrolysis.
Medicine
Industry
In the industrial sector, this compound can be used in the manufacture of polymers, resins, and plasticizers due to its ester functionality.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate involves its interaction with various molecular targets, primarily through its ester group. The ester can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
p-Isobutylphenylacetic acid: The parent acid of the ester.
2-Methoxyethanol: The alcohol component of the ester.
p-Isobutylphenylacetic acid methyl ester: A similar ester with a methyl group instead of a 2-methoxyethyl group.
Uniqueness
2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The presence of the 2-methoxyethyl group can also affect its solubility and stability compared to other esters.
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C15H22O3/c1-12(2)10-13-4-6-14(7-5-13)11-15(16)18-9-8-17-3/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
BDNNMOOXJMFACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)OCCOC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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